Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H9BrF2O3. It is a brominated ester derivative of 2,5-difluorophenyl and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- Ethyl α-bromo-2,5-difluorophenylacetate
Uniqueness
Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O3/c1-2-17-11(16)9(12)10(15)7-5-6(13)3-4-8(7)14/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZLLQOFLAHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=CC(=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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